molecular formula C11H11N3O4 B8279480 Ethyl 1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate

Ethyl 1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate

Cat. No. B8279480
M. Wt: 249.22 g/mol
InChI Key: BBYLLSZLHCTKPA-UHFFFAOYSA-N
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Patent
US08455495B2

Procedure details

A solution of ethyl 7-(4-methoxybenzyl)-1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate (5) (2.45 g, 6.63 mmol) in TFA (15 mL) was heated in a microwave at 125° C. for 150 min, then cooled to RT. The volatiles were removed in vacuo to give crude ethyl 1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate which was used directly in the next step.

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[C:13](=[O:14])[C:12]3[N:15]([CH3:25])[C:16](=[O:24])[C:17]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:18][C:11]=3[CH:10]=[N:9]2)=CC=1>C(O)(C(F)(F)F)=O>[CH3:25][N:15]1[C:12]2[C:13](=[O:14])[NH:8][N:9]=[CH:10][C:11]=2[CH:18]=[C:17]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:16]1=[O:24]

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
COC1=CC=C(CN2N=CC3=C(C2=O)N(C(C(=C3)C(=O)OCC)=O)C)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(=CC2=C1C(NN=C2)=O)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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